molecular formula C7H10ClF3O3S B2720120 [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2402830-16-2

[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2720120
CAS No.: 2402830-16-2
M. Wt: 266.66
InChI Key: VTQGWSUTVZHONZ-OLQVQODUSA-N
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Description

[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride: is a complex organosulfur compound with the molecular formula C7H10ClF3O3S It is known for its unique structural features, including a cyclobutyl ring substituted with a methoxy group and a trifluoromethyl group, as well as a methanesulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the sulfonyl chloride by the action of the base.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: In chemistry, [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is used as a reagent for the introduction of the methanesulfonyl group into various organic molecules. It is also employed in the synthesis of complex organic compounds and as a protecting group for alcohols and amines.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used to create bioactive molecules for drug discovery and development.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. These derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique reactivity makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonate or sulfonamide linkages with various nucleophiles. This reactivity is exploited in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

    Methanesulfonyl chloride (MsCl): A simpler analog without the cyclobutyl and trifluoromethyl groups.

    Tosyl chloride (TsCl): Contains a toluene sulfonyl group instead of the methanesulfonyl group.

    Trifluoromethanesulfonyl chloride (TfCl): Contains a trifluoromethanesulfonyl group instead of the methanesulfonyl group.

Uniqueness: [3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is unique due to the presence of both a cyclobutyl ring and a trifluoromethyl group, which impart distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Biological Activity

[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a sulfonyl chloride moiety. These characteristics lend themselves to various biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C7H8ClF3O2S
  • Molecular Weight : 250.66 g/mol

The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the sulfonyl chloride group is highly reactive, allowing for diverse chemical modifications.

The biological activity of this compound primarily arises from its ability to act as an electrophile. The sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives, which are known for their antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range in the low micromolar range, suggesting potent activity.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. For example, studies have reported IC50 values that indicate effective inhibition of cell proliferation in lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds with similar structures have shown IC50 values significantly lower than standard chemotherapeutics like Doxorubicin.

Case Studies and Research Findings

Compound Cell Line IC50 (µM) Mechanism
This compoundA54922.4Inhibition of EGFR signaling
This compoundHCT11617.8Down-regulation of TP53
Related Compound XPC344.4Inhibition of BRCA1/2

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature imparted by the trifluoromethyl group. It is anticipated to undergo hepatic metabolism, with potential for renal excretion of metabolites.

Properties

IUPAC Name

[3-methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF3O3S/c1-14-6(7(9,10)11)2-5(3-6)4-15(8,12)13/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQGWSUTVZHONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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